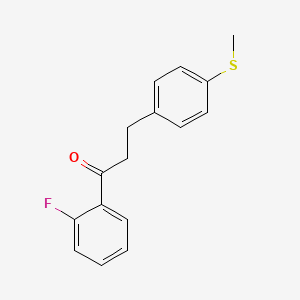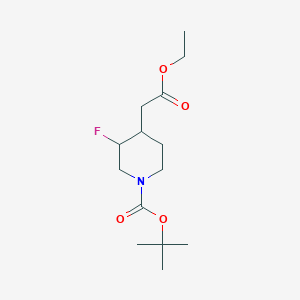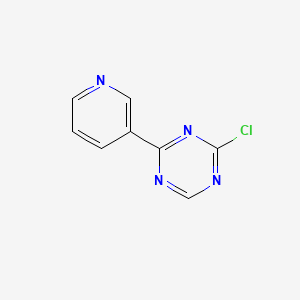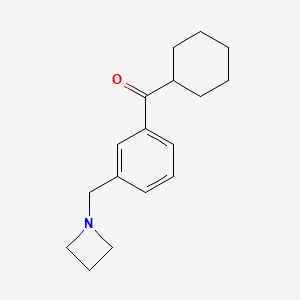
2'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Vue d'ensemble
Description
The compound 2'-Fluoro-3-(4-thiomethylphenyl)propiophenone is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss various related fluorinated aromatic compounds and thiophene derivatives, which are relevant to the understanding of similar compounds. These compounds are of interest due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related fluorinated compounds and thiophene derivatives is well-documented. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is achieved through a nucleophilic labelling method starting from [18F]fluoride, followed by deprotection to yield the desired product . Another example is the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique, which involves a multi-step reaction starting from 1-(3-fluoro-4-methoxyphenyl)ethanone . These methods provide insights into the possible synthetic routes that could be applied to synthesize 2'-Fluoro-3-(4-thiomethylphenyl)propiophenone.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was elucidated using X-ray diffraction, revealing the arrangement of the thiophene and fluorophenyl groups within the molecule . This information is crucial for understanding the molecular geometry and potential reactivity of 2'-Fluoro-3-(4-thiomethylphenyl)propiophenone.
Chemical Reactions Analysis
The reactivity of fluorinated compounds and thiophene derivatives is influenced by the presence of fluorine and sulfur atoms. For instance, the azo-containing thiophene-based prop-2-enoates have been shown to promote photoalignment of a nematic liquid crystal, demonstrating the impact of molecular structure on chemical reactivity . Similarly, the reactivity of 2'-Fluoro-3-(4-thiomethylphenyl)propiophenone would be expected to be influenced by its functional groups and substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds and thiophene derivatives are diverse. For example, the electrical conductivities of synthesized phenol-based polymers were measured, indicating the potential for these materials in electronic applications . The thermal degradation of oligo-2-[(4-fluorophenyl)imino methylene] phenol and its oligomer-metal complexes was studied, showing stability against thermo-oxidative decomposition . These studies provide a foundation for predicting the properties of 2'-Fluoro-3-(4-thiomethylphenyl)propiophenone, such as its solubility, stability, and potential applications.
Applications De Recherche Scientifique
Photovoltaic Applications
Fluorinated compounds like 3-fluoro-4-cyanophenol have been utilized as additives in polymer solar cells, demonstrating the role of fluorination in improving photovoltaic properties. These additives facilitate the ordering of polymer chains, leading to higher absorbance, larger crystal size, closer packing, and enhanced hole mobility, which in turn increases the power conversion efficiency of solar cells (Jeong et al., 2014).
Material Science and Engineering
In the realm of material science, fluorinated compounds have been pivotal in the development of high-performance polymers with remarkable thermal properties and solubility. These materials are significant for applications in engineering plastics and membrane materials, showcasing the critical role of fluorination in achieving desirable material characteristics (Shude Xiao et al., 2003).
Organic Electronics and Liquid Crystals
Fluorinated thiophenes and their derivatives have been explored for their potential in organic electronics, including organic field-effect transistors (OFETs) and liquid crystal displays (LCDs). The introduction of fluorine atoms into these compounds has been found to influence their electronic properties and enhance their performance in device applications (Fei et al., 2015).
Synthesis of Biologically Active Molecules
The synthesis of new biologically active molecules incorporating fluorine atoms is another significant application. Fluorine-containing thiadiazolotriazinones, for example, have been synthesized and demonstrated potential as antibacterial agents, underscoring the importance of fluorination in the development of new pharmaceuticals (Holla et al., 2003).
Safety And Hazards
The safety and hazards of 2’-Fluoro-3-(4-thiomethylphenyl)propiophenone are not readily available in the search results.
Orientations Futures
The future directions for 2’-Fluoro-3-(4-thiomethylphenyl)propiophenone are not readily available in the search results.
Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For more detailed information, please refer to specialized databases or contact a chemical supplier.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-7,9-10H,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEINRHQYOZIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644388 | |
| Record name | 1-(2-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-51-6 | |
| Record name | 1-Propanone, 1-(2-fluorophenyl)-3-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)



![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)
![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)